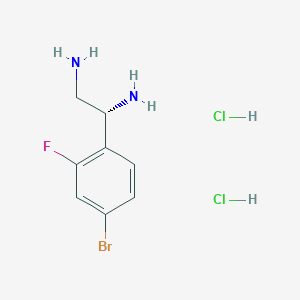![molecular formula C27H27N3 B13056468 (7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13056468.png)
(7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a pyrazolopyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common method includes the condensation of benzylidene derivatives with pyrazolopyridine precursors under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the production process. The use of advanced purification methods, including chromatography and recrystallization, ensures the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the aromatic rings.
Wissenschaftliche Forschungsanwendungen
(7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of (7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine: shares structural similarities with other pyrazolopyridine derivatives, such as:
Uniqueness
The unique combination of benzyl and benzylidene groups in this compound distinguishes it from other similar compounds
Eigenschaften
Molekularformel |
C27H27N3 |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
(7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C27H27N3/c1-29-27(23-15-9-4-10-16-23)25-20-30(18-22-13-7-3-8-14-22)19-24(26(25)28-29)17-21-11-5-2-6-12-21/h2-17,25,27H,18-20H2,1H3/b24-17- |
InChI-Schlüssel |
SPPOYKISQNMIHA-ULJHMMPZSA-N |
Isomerische SMILES |
CN1C(C2CN(C/C(=C/C3=CC=CC=C3)/C2=N1)CC4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CN1C(C2CN(CC(=CC3=CC=CC=C3)C2=N1)CC4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


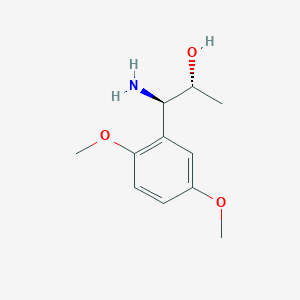
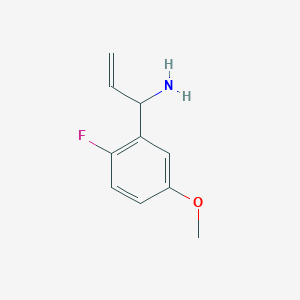


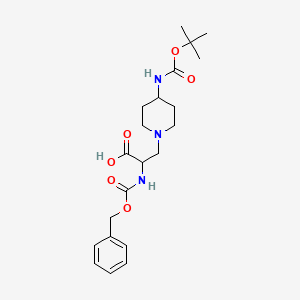
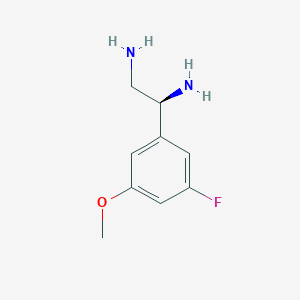
![4-Fluoropyrazolo[1,5-A]pyridin-3-amine hcl](/img/structure/B13056419.png)
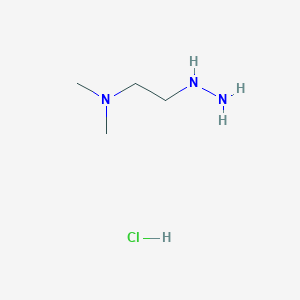
![7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13056428.png)
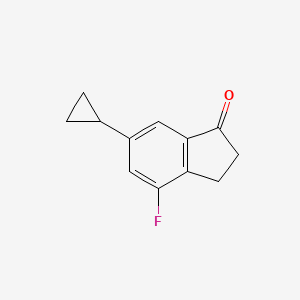

![(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056465.png)

